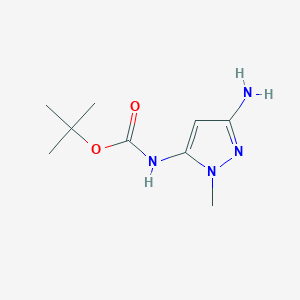
1-bromo-4-methyl-3-(propan-2-yl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-methyl-3-(propan-2-yl)pentane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, specifically a bromoalkane, which features a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-methyl-3-(propan-2-yl)pentane can be synthesized through the bromination of 4-methyl-3-(propan-2-yl)pentane. One common method involves the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction typically occurs under controlled conditions to ensure the selective bromination of the desired carbon atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the bromination reaction.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-methyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are often carried out in polar solvents like water or ethanol.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes, such as 4-methyl-3-(propan-2-yl)pent-1-ene.
Scientific Research Applications
1-bromo-4-methyl-3-(propan-2-yl)pentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-methyl-3-(propan-2-yl)pentane in chemical reactions typically involves the formation of a carbocation intermediate. In nucleophilic substitution reactions, the bromine atom leaves, forming a positively charged carbocation, which is then attacked by a nucleophile. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in an alkene product .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methylpentane: Similar structure but lacks the isopropyl group.
1-bromo-3-methylpentane: Similar structure but with the bromine atom on a different carbon.
1-bromo-2-methylpentane: Another isomer with the bromine atom on the second carbon.
Uniqueness
1-bromo-4-methyl-3-(propan-2-yl)pentane is unique due to the presence of both a bromine atom and an isopropyl group on the same carbon chain. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
1571913-29-5 |
|---|---|
Molecular Formula |
C9H19Br |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



